(3-Nitrophenyl)methanesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

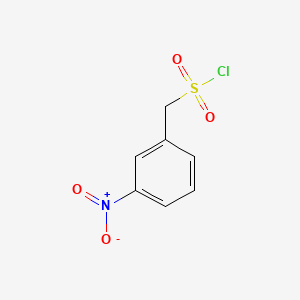

Structure

2D Structure

Properties

IUPAC Name |

(3-nitrophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYFKLDRPZLAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90526466 | |

| Record name | (3-Nitrophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58032-84-1 | |

| Record name | (3-Nitrophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-nitrophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Nitrophenyl)methanesulfonyl chloride: A Technical Overview of Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of (3-Nitrophenyl)methanesulfonyl chloride, a chemical compound of interest in synthetic chemistry and drug discovery. While experimental data for this specific isomer is limited in publicly available literature, this document compiles the available information and offers context based on related compounds.

Core Physical and Chemical Data

This compound is an organic compound with the CAS number 58032-84-1. Its chemical structure consists of a methanesulfonyl chloride group attached to a benzene ring substituted with a nitro group at the meta position.

| Property | Value | Source |

| CAS Number | 58032-84-1 | |

| Molecular Formula | C₇H₆ClNO₄S | |

| Molecular Weight | 235.65 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | IUYFKLDRPZLAQQ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CS(=O)(=O)Cl | |

| Appearance | No Data Available | |

| Melting Point | No Data Available | |

| Boiling Point | No Data Available | |

| Density | No Data Available | |

| Solubility | Reacts with water.[1] Soluble in polar organic solvents. | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the searched scientific literature. Standard analytical techniques such as differential scanning calorimetry (DSC) for melting point determination, thermogravimetric analysis (TGA) for decomposition temperature, and gas chromatography-mass spectrometry (GC-MS) for purity assessment would be appropriate for characterizing this compound.

Chemical Structure

Caption: 2D representation of this compound.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the reviewed literature detailing specific signaling pathways or established experimental workflows in which this compound is a key component. Its utility is likely as a reagent in organic synthesis, potentially for the introduction of the 3-nitrobenzylsulfonyl moiety onto various molecular scaffolds in the development of new chemical entities.

Data Gaps and Future Research

The significant lack of experimentally verified physical property data for this compound highlights an area for future research. A thorough characterization of its melting point, boiling point, density, and solubility in various solvents would be invaluable for its application in research and development. Furthermore, studies exploring its reactivity and potential applications in medicinal chemistry and materials science could reveal novel uses for this compound.

References

An In-depth Technical Guide to the Synthesis of (3-Nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and accessible synthetic pathway for the preparation of (3-Nitrophenyl)methanesulfonyl chloride, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing from readily available starting materials. This document provides detailed experimental protocols, a comprehensive table of quantitative data, and a visual representation of the synthetic workflow to aid in laboratory implementation.

I. Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the formation of the pivotal intermediate, (3-Nitrophenyl)methanethiol. This is followed by the oxidation of the thiol to the desired sulfonyl chloride.

The overall transformation can be summarized as follows:

Step 1: Synthesis of (3-Nitrophenyl)methanethiol

Starting from 3-Nitrobenzyl bromide, the corresponding thiol is generated via the formation of an isothiouronium salt, followed by basic hydrolysis. This method is advantageous as it avoids the direct handling of highly odorous and volatile thiols in the initial stage.

Step 2: Oxidation of (3-Nitrophenyl)methanethiol to this compound

The synthesized (3-Nitrophenyl)methanethiol is then subjected to oxidative chlorination to yield the final product, this compound. A variety of reagents can be employed for this transformation, with a combination of hydrogen peroxide and thionyl chloride offering an efficient and high-yielding approach.[1]

II. Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in this synthesis.

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |

| 3-Nitrobenzyl bromide | Starting Material | C₇H₆BrNO₂ | 216.03 | 3958-57-4 | 98 |

| Thiourea | Reagent | CH₄N₂S | 76.12 | 62-56-6 | ≥99 |

| (3-Nitrophenyl)methanethiol | Intermediate | C₇H₇NO₂S | 169.20 | 77472-39-0 | 97 |

| Hydrogen Peroxide (30% w/w in H₂O) | Reagent | H₂O₂ | 34.01 | 7722-84-1 | 30 |

| Thionyl chloride | Reagent | SOCl₂ | 118.97 | 7719-09-7 | ≥99 |

| This compound | Final Product | C₇H₆ClNO₄S | 235.64 | 58032-84-1 | >95 |

III. Experimental Protocols

Step 1: Synthesis of (3-Nitrophenyl)methanethiol

This procedure is adapted from a general method for the synthesis of thiols from alkyl halides via an isothiuronium salt.

Materials:

-

3-Nitrobenzyl bromide (1.0 eq)

-

Thiourea (1.1 eq)

-

Methanol

-

Sodium hydroxide (3.0 eq)

-

Dichloromethane

-

Aqueous sodium hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Nitrobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in methanol.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the isothiuronium salt formation, cool the reaction mixture to room temperature.

-

Carefully add solid sodium hydroxide (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for an additional 2-3 hours to effect the hydrolysis of the isothiuronium salt to the thiolate.

-

Cool the reaction mixture to room temperature.

-

The resulting (3-Nitrophenyl)methanethiol can be used in the next step directly or after purification. For purification, partition the reaction mixture between an aqueous sodium hydroxide solution and dichloromethane. The organic layer containing the product can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Oxidation of (3-Nitrophenyl)methanethiol to this compound

This protocol is based on a general and efficient method for the direct conversion of thiols to sulfonyl chlorides.[1]

Materials:

-

(3-Nitrophenyl)methanethiol (1.0 eq)

-

Hydrogen peroxide (30% w/w in H₂O, 3.0 eq)

-

Thionyl chloride (1.0 eq)

-

Acetonitrile

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve (3-Nitrophenyl)methanethiol (1.0 eq) in acetonitrile.

-

Cool the solution in an ice-water bath.

-

To the stirred solution, add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the internal temperature below 20 °C.

-

Following the addition of hydrogen peroxide, add thionyl chloride (1.0 eq) dropwise via the dropping funnel, again ensuring the temperature does not exceed 20 °C.

-

After the complete addition of thionyl chloride, allow the reaction mixture to stir at room temperature for approximately 1 hour, or until TLC analysis indicates the complete consumption of the starting thiol.

-

Upon completion, the reaction mixture can be carefully quenched with water.

-

Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Technical Guide: (3-Nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenyl)methanesulfonyl chloride is a reactive organic compound featuring a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to a 3-nitrophenyl ring. Its structure suggests its potential utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the nitro group significantly influences the electronic properties of the molecule, while the sulfonyl chloride moiety serves as a highly reactive functional group for introducing the (3-nitrophenyl)methanesulfonyl group into other molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its general relevance in the context of drug discovery.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 58032-84-1 | [1] |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.65 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Melting Point | 95-100 °C | |

| Boiling Point | 393.2 ± 25.0 °C (Predicted) | |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | Reacts with water | |

| Purity | 95% | [1] |

Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of (3-Nitrophenyl)methanethiol from 3-Nitrobenzyl bromide

This procedure is adapted from general methods for the synthesis of thiols from alkyl halides using thiourea.

-

Materials:

-

3-Nitrobenzyl bromide

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (2.5 equivalents) in water to the flask and reflux the mixture for another 1-2 hours to hydrolyze the intermediate isothiouronium salt.

-

Cool the mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude (3-nitrophenyl)methanethiol, which can be purified by vacuum distillation or column chromatography.

-

Step 2: Oxidative Chlorination of (3-Nitrophenyl)methanethiol

This step is based on general procedures for the oxidation of thiols to sulfonyl chlorides.[2][3][4]

-

Materials:

-

(3-Nitrophenyl)methanethiol

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Dilute hydrochloric acid (HCl)

-

Ice bath

-

Ethyl acetate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve (3-nitrophenyl)methanethiol (1 equivalent) in a mixture of acetonitrile and water.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of N-Chlorosuccinimide (NCS) (approximately 3-4 equivalents) in acetonitrile through the dropping funnel, ensuring the temperature does not rise above 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium sulfite.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

-

Caption: Proposed two-step synthesis of this compound.

Role in Drug Development and Medicinal Chemistry

While no specific drug candidates or biological targets have been directly associated with this compound in the surveyed literature and patents, its structural motifs are of significant interest in medicinal chemistry.

General Utility of Methanesulfonyl Chlorides

Methanesulfonyl chlorides are valuable reagents in drug synthesis, primarily for two key transformations:[5][6]

-

Formation of Mesylates: They react with alcohols to form methanesulfonates (mesylates). The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, which are fundamental in building complex molecular scaffolds.

-

Formation of Sulfonamides: Reaction with primary or secondary amines yields stable sulfonamide linkages. The sulfonamide functional group is a common feature in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

Caption: Key synthetic applications of methanesulfonyl chlorides in medicinal chemistry.

Significance of the Nitroaromatic Moiety

Nitroaromatic compounds are prevalent in a variety of biologically active molecules. The nitro group is a strong electron-withdrawing group, which can influence the pharmacokinetic and pharmacodynamic properties of a drug. In some cases, the nitro group itself is crucial for the mechanism of action, often through in vivo reduction to reactive intermediates that can interact with biological macromolecules.

Caption: General mechanism of action for some nitroaromatic compounds.

Conclusion

This compound is a chemical entity with clear potential as a synthetic intermediate. While its direct application in the synthesis of marketed drugs or clinical candidates has not been identified in this review, its constituent functional groups—the sulfonyl chloride and the nitroaromatic ring—are well-established pharmacophores and reactive handles in medicinal chemistry. The provided synthetic protocol, although proposed, is based on reliable and well-documented chemical transformations. Further research is warranted to explore the utility of this compound in the generation of novel, biologically active molecules. Researchers in drug discovery may find this compound to be a valuable addition to their library of building blocks for the synthesis of new chemical entities.

References

- 1. Drug Discovery Research Screening Libraries | Fisher Scientific [fishersci.com]

- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Nitrophenyl)methanesulfonyl chloride, a key reagent in organic synthesis with potential applications in medicinal chemistry. This document details its chemical and physical properties, provides adaptable experimental protocols for its synthesis and purification, and explores its reactivity and potential utility in drug development.

Core Properties and Data

This compound is a benzylic sulfonyl chloride featuring a nitro group at the meta position of the phenyl ring. Its chemical structure confers specific reactivity, making it a valuable building block in the synthesis of complex organic molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.65 g/mol | |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Boiling Point | 393.2 °C at 760 mmHg | |

| Density | 1.57 g/cm³ | |

| Melting Point | Data not available for the 3-nitro isomer. The related 3-nitrobenzenesulfonyl chloride has a melting point of 61-62 °C. | |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| CAS Number | 58032-84-1 |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (Adapted from 4-nitro isomer synthesis)

This protocol is adapted from the synthesis of (4-Nitrophenyl)methanesulfonyl chloride and should be optimized for the 3-nitro isomer.

Step 1: Formation of S-(3-Nitrobenzyl)isothiouronium salt

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide or chloride) (1 equivalent) and thiourea (1 equivalent) in ethanol.

-

Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is the S-(3-nitrobenzyl)isothiouronium salt, which can be washed with diethyl ether and used in the next step without further purification.

Step 2: Oxidative Chlorination

-

Suspend the S-(3-nitrobenzyl)isothiouronium salt in a mixture of acetonitrile and water in a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cooled in an ice-salt bath.

-

Slowly add a solution of an oxidizing agent, such as chlorine gas or an alternative chlorinating agent like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), in acetonitrile, while maintaining the internal temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at a low temperature for an additional 30-60 minutes.

-

Monitor the reaction progress by TLC. Upon completion, quench the reaction by carefully adding a solution of sodium sulfite.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group, likely in the range of 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.5-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon around 60-70 ppm. The aromatic carbons will have signals in the range of 120-150 ppm, with the carbon bearing the nitro group being the most deshielded.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1370 cm⁻¹ and 1180 cm⁻¹. Strong bands corresponding to the nitro group (N-O stretching) are expected around 1530 cm⁻¹ and 1350 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl, SO₂, and NO₂.

Reactivity and Applications in Synthesis

This compound is a reactive electrophile, primarily at the sulfonyl sulfur atom. It readily reacts with nucleophiles such as alcohols, amines, and thiols.

Key Reactions:

-

Sulfonate Ester Formation: In the presence of a non-nucleophilic base, it reacts with alcohols to form sulfonate esters (mesylates). The resulting mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.

-

Sulfonamide Formation: It reacts with primary and secondary amines to yield stable sulfonamides. The sulfonamide moiety is a common functional group in many pharmaceutical agents.

Role in Drug Development and Medicinal Chemistry

While direct involvement of this compound in specific signaling pathways or as a component of an approved drug is not documented in the available literature, its structural motifs are of significant interest to medicinal chemists.

The sulfonamide linkage formed from the reaction of sulfonyl chlorides with amines is a cornerstone in the design of a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The nitroaromatic group, while sometimes associated with toxicity, is also a feature of some antimicrobial and antiprotozoal drugs. The reactivity of the sulfonyl chloride group allows for its use as a versatile linker or for the introduction of a key pharmacophoric element.

The application of related compounds, such as 4-nitrobenzylsulfonyl chloride in the synthesis of HIV-1 Tat protein inhibitors, highlights the potential of this class of reagents in developing novel therapeutics.[3] Further research is warranted to explore the biological activities of derivatives of this compound.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. It is likely to be corrosive and a lachrymator. It will react violently with water and other protic solvents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

This technical guide provides a foundation for researchers and professionals working with this compound. As with any chemical reagent, a thorough understanding of its properties and careful handling are paramount for its safe and effective use in the laboratory.

References

Stability and Storage of (3-Nitrophenyl)methanesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (3-Nitrophenyl)methanesulfonyl chloride (CAS: 58032-84-1). Understanding these parameters is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment. The information is compiled from safety data sheets of the target compound and closely related sulfonyl chlorides, which share key reactivity and stability characteristics.

Core Stability Profile

This compound is a reactive organosulfur compound. Its stability is primarily influenced by moisture. Like other sulfonyl chlorides, it is susceptible to hydrolysis. The core reactive site is the sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophiles, most notably water.

Key Stability Concerns:

-

Moisture Sensitivity: The compound reacts with water, leading to degradation. This reaction is a significant concern during storage and handling.

-

Thermal Decomposition: When heated to decomposition, it can release toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and nitrogen oxides.

-

Incompatibility: It reacts with a range of substances, including water, alcohols, bases, and strong oxidizing agents.

Recommended Storage and Handling Conditions

Proper storage is essential to prevent degradation and ensure safety. The following table summarizes the recommended conditions based on supplier safety data sheets for sulfonyl chlorides.

| Parameter | Recommended Condition | Rationale & Citation |

| Temperature | 2°C to 8°C | To minimize degradation kinetics. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen). | To prevent contact with ambient moisture. |

| Container | Tightly closed, in a corrosion-resistant container. | To prevent moisture ingress and container degradation. Metal containers should be avoided.[1] |

| Location | A dry, cool, and well-ventilated place. Store locked up. | To prevent moisture exposure and ensure safe containment.[2][3] |

| Handling | Use only under a chemical fume hood. Avoid creating dust/vapors. | To prevent inhalation and exposure.[2] |

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound is hydrolysis upon contact with water or moist air. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This reaction displaces the chloride ion, forming the corresponding sulfonic acid and hydrogen chloride gas.[4]

The reaction is as follows: C₇H₆ClNO₄S + H₂O → C₇H₇NO₅S ( (3-nitrophenyl)methanesulfonic acid) + HCl (Hydrogen Chloride)[4]

This degradation is problematic as it consumes the active reagent, reduces product yield in reactions, and produces corrosive HCl gas, which can damage equipment and pose a safety hazard.[4]

Incompatible Materials

To ensure stability and prevent hazardous reactions, this compound must be stored away from incompatible materials. Contact with these substances can lead to vigorous or explosive reactions and the release of toxic gases.

Experimental Protocol: General Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general forced degradation study can be designed to understand its stability profile. This involves subjecting the compound to stress conditions more severe than typical storage.[5]

Objective: To identify potential degradation products and pathways.

Methodology:

-

Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Hydrolytic: Expose the solution to acidic (0.1 M HCl) and basic (0.1 M NaOH) aqueous conditions. Samples should be taken at various time points (e.g., 0, 2, 6, 24 hours) at room temperature and elevated temperature (e.g., 60°C).[5]

-

Oxidative: Treat the solution with hydrogen peroxide (e.g., 3-30%) at room temperature.[5]

-

Thermal: Expose the solid compound to dry heat (e.g., 80-100°C) for a defined period.[5]

-

Photolytic: Expose the solution to UV/Vis light as per ICH Q1B guidelines, with a control sample stored in the dark.[5]

-

-

Analysis:

-

Neutralize acidic and basic samples before analysis.[5]

-

Analyze all stressed samples and controls using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

-

References

An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and handling of (3-Nitrophenyl)methanesulfonyl chloride (CAS No. 58032-84-1). The information is intended to support professionals in research, discovery, and development by consolidating key technical data and experimental insights.

Core Chemical and Physical Properties

This compound is an organosulfur compound utilized as a reagent in organic synthesis.[1] Its physical and chemical characteristics are fundamental to its application and handling.

| Property | Value | Source(s) |

| CAS Number | 58032-84-1 | [1][2] |

| Molecular Formula | C₇H₆ClNO₄S | [2][3] |

| Molecular Weight | 235.65 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Appearance | Yellow to brown solid / Liquid or solid | [4] |

| Purity | Typically ≥95% | [2] |

| Boiling Point | 393.2°C at 760 mmHg | [4] |

| Density | 1.57 g/cm³ | [4] |

| Flash Point | 191.6°C | [4] |

| InChI Key | IUYFKLDRPZLAQQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CS(=O)(=O)Cl | [3] |

Reactivity, Stability, and Handling

Reactivity Profile

This compound's reactivity is primarily dictated by the highly electrophilic sulfonyl chloride group. This functional group makes the compound a potent reactant for introducing the (3-nitrophenyl)methanesulfonyl moiety into other molecules.

-

Reaction with Nucleophiles : Like other sulfonyl chlorides, it reacts readily with nucleophiles.[5][6] Its reaction with alcohols in the presence of a non-nucleophilic base yields sulfonate esters (mesylates), converting the hydroxyl group into an excellent leaving group for subsequent substitution reactions.[6] Similarly, it reacts with primary and secondary amines to form stable sulfonamides.[5]

-

Moisture Sensitivity : The compound is moisture-sensitive and reacts with water.[1][7] This hydrolysis can be vigorous or violent, liberating corrosive and toxic gases such as hydrogen chloride and resulting in the formation of the corresponding sulfonic acid.[6][8][9] Therefore, all reactions and handling should be performed under anhydrous (dry) conditions.[6]

Stability and Storage

Proper storage is critical to maintain the integrity and reactivity of this compound.

-

Storage Conditions : It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, under an inert atmosphere such as nitrogen or argon.[8] The recommended storage temperature is typically 2-8°C.

-

Incompatibilities : The compound should be kept away from water, moisture, strong oxidizing agents, bases (including ammonia), amines, strong acids, and strong reducing agents.[7][9] It may be corrosive to metals and should not be stored in metal containers.[10]

-

Hazardous Decomposition : Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[9][11]

A logical workflow for handling and reacting this compound involves careful consideration of its reactivity.

Caption: General reactivity of this compound.

Experimental Protocols

General Synthesis Protocol

While a specific synthesis for the 3-nitro isomer is not detailed in the provided search results, a general and analogous procedure for a related isomer, (4-Nitrophenyl)methanesulfonyl chloride, is available and can serve as a representative experimental protocol.[12][13] This multi-step process typically starts from an alkyl halide.

Step 1: Formation of S-Alkyl Isothiourea Salt

-

Combine the starting alkyl halide (e.g., 3-nitrobenzyl chloride) (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL).

-

Heat the mixture at reflux for 1 hour.

-

After the reaction is complete, remove the solvent under reduced pressure (vacuum).

-

Wash the resulting residue with diethyl ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a solid, which can be used in the next step without further purification.[12][13]

Step 2: Oxidative Chlorination

-

Transfer the S-alkyl isothiourea salt to a three-necked round-bottom flask equipped with a thermometer and an addition funnel, and place it in an ice bath.

-

Add water (0.45 mL) and acetonitrile (10 mL) to the flask to create a vigorously stirred mixture.

-

Slowly add a solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile dropwise, ensuring the internal temperature is maintained between 0-20°C.[12][13]

-

Once the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.[12]

Step 3: Work-up and Purification

-

Remove the solvent under vacuum.

-

Dissolve the residue in diethyl ether (15 mL).

-

Wash the ether layer with water (2 x 10 mL) and dry it over anhydrous sodium sulfate (Na₂SO₄).[12][13]

-

Concentrate the dried ether solution under vacuum to obtain the crude this compound.

-

If necessary, the product can be further purified by recrystallization.[12]

Caption: A generalized workflow for the synthesis of the target compound.

Safety and Handling Protocol

This compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive, toxic, and water-reactive.[8][9]

-

Personal Protective Equipment (PPE) : Always work in a chemical fume hood.[8] Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Protective clothing to prevent skin contact.

-

Safety goggles and a face shield.[11]

-

-

Handling :

-

Spill Response :

-

First Aid :

-

Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Inhalation : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Applications in Drug Development and Research

As a reactive chemical intermediate, this compound is valuable in organic synthesis. Its primary application is as a "building block" to install the (3-nitrophenyl)methanesulfonyl group onto a target molecule. This can be useful for:

-

Protecting Groups : The formation of sulfonamides from amines serves as a robust protecting group strategy, as sulfonamides are stable to a wide range of reaction conditions.[5]

-

Modifying Biological Activity : The introduction of the nitroaromatic sulfonyl moiety can significantly alter the electronic and steric properties of a parent molecule, which is a common strategy in medicinal chemistry to modulate pharmacological activity, solubility, and metabolic stability.

-

Creating Leaving Groups : By converting alcohols to sulfonate esters, it facilitates various nucleophilic substitution reactions, which are foundational in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6]

References

- 1. 3-NITROPHENYLMETHANESULFONYL CHLORIDE | 58032-84-1 [chemicalbook.com]

- 2. This compound | 58032-84-1 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H6ClNO4S) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.fi [fishersci.fi]

- 8. fishersci.com [fishersci.com]

- 9. (4-Nitrophenyl)methanesulfonyl chloride | CAS#:4025-75-6 | Chemsrc [chemsrc.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

- 12. (4-Nitrophenyl)methanesulfonyl chloride | 4025-75-6 [chemicalbook.com]

- 13. (4-Nitrophenyl)methanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

The Advent and Evolution of Nitrophenyl-Substituted Sulfonyl Chlorides: A Technical Guide

Introduction

Nitrophenyl-substituted sulfonyl chlorides, a class of organic reagents characterized by a sulfonyl chloride group and a nitro group attached to a benzene ring, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their unique electronic properties, stemming from the presence of the strongly electron-withdrawing nitro group, render the sulfur atom highly electrophilic, making them powerful reagents for the formation of sulfonamides and sulfonate esters. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of the ortho-, meta-, and para-isomers of nitrophenyl-substituted sulfonyl chlorides, with a focus on their utility for researchers, scientists, and drug development professionals.

A Historical Perspective: The Discovery of Nitrophenyl-Substituted Sulfonyl Chlorides

The latter half of the 19th century was a period of immense progress in organic chemistry, with the elucidation of aromatic structures and the development of new synthetic methodologies. It was during this era that the nitrophenyl-substituted sulfonyl chlorides were first described. While pinpointing the absolute first synthesis of each isomer is challenging, early reports can be traced back to the work of German chemist H. Limpricht. His investigations into sulfonic acids and their derivatives, published in Justus Liebigs Annalen der Chemie in 1875, laid some of the earliest groundwork in this area.

Subsequent research, notably by chemists such as Hans Fierz-David in the early 20th century, further expanded the understanding and synthetic utility of these compounds, particularly in the context of dye chemistry. However, it was the groundbreaking work on sulfonamide antibacterial agents in the 1930s that truly brought the broader class of arylsulfonyl compounds to the forefront of medicinal chemistry. While the initial focus was on aminosulfonamides, the nitro-substituted precursors became indispensable intermediates. In more recent times, the innovative work of chemists like Tohru Fukuyama has revitalized interest in these reagents, particularly o-nitrobenzenesulfonyl chloride, by demonstrating their exceptional utility as protecting groups in complex total synthesis.

Synthesis of Nitrophenyl-Substituted Sulfonyl Chlorides

The preparation of nitrophenyl-substituted sulfonyl chlorides can be achieved through several synthetic routes. The most common methods involve the chlorosulfonation of nitrobenzene or the oxidation of corresponding nitrophenyl disulfides.

o-Nitrobenzenesulfonyl Chloride (Nosyl Chloride)

A well-established and reliable method for the synthesis of o-nitrobenzenesulfonyl chloride involves the oxidative chlorination of di-o-nitrophenyl disulfide. This procedure, detailed in Organic Syntheses, provides a good yield of the desired product.

m-Nitrobenzenesulfonyl Chloride

The meta-isomer is typically prepared by the chlorosulfonation of nitrobenzene. The reaction conditions can be controlled to favor the formation of the m-isomer.

p-Nitrobenzenesulfonyl Chloride

Similar to the ortho-isomer, p-nitrobenzenesulfonyl chloride is often synthesized via the oxidative chlorination of di-p-nitrophenyl disulfide. Various patents describe industrial-scale preparations with high yields. Another common method involves the diazotization of p-nitroaniline followed by reaction with sulfur dioxide and a chlorine source.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and physical properties of the three isomers of nitrophenyl-substituted sulfonyl chloride.

Table 1: Synthesis of Nitrophenyl-Substituted Sulfonyl Chlorides

| Isomer | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

| Ortho | di-o-nitrophenyl disulfide | Cl₂, conc. HCl, conc. HNO₃ | 70°C, 1 hour | 84 | Organic Syntheses |

| Meta | Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 112°C, 4 hours then 70°C, 2 hours | 96.3 | US Patent 5,436,370A[1] |

| Para | di-p-nitrophenyl disulfide | Cl₂, Dichloroethane, Water, SOCl₂, DMF | 55-60°C then 30-40°C | 91.6 | CN101570501B[2] |

Table 2: Physical and Spectroscopic Properties of Nitrophenyl-Substituted Sulfonyl Chlorides

| Property | o-Nitrobenzenesulfonyl Chloride | m-Nitrobenzenesulfonyl Chloride | p-Nitrobenzenesulfonyl Chloride |

| CAS Number | 1694-92-4 | 121-51-7 | 98-74-8 |

| Molecular Formula | C₆H₄ClNO₄S | C₆H₄ClNO₄S | C₆H₄ClNO₄S |

| Molecular Weight | 221.62 g/mol | 221.62 g/mol | 221.62 g/mol |

| Melting Point | 64-65 °C[3] | 61-63 °C | 76-79 °C |

| ¹H NMR (CDCl₃, δ) | 8.27 (d), 7.95 (t), 7.91 (t), 7.89 (d) | 8.82 (t), 8.48 (ddd), 8.23 (ddd), 7.81 (t) | 8.43 (d), 8.18 (d) |

| ¹³C NMR (CDCl₃, δ) | 148.1, 135.5, 133.7, 132.4, 131.8, 124.5 | 148.5, 145.2, 134.1, 131.0, 128.2, 123.5 | 151.1, 145.0, 129.5, 124.9 |

| IR (cm⁻¹) | ~1530 (asym NO₂), ~1370 (sym NO₂), ~1180 (asym SO₂), ~1160 (sym SO₂) | ~1530 (asym NO₂), ~1350 (sym NO₂), ~1170 (asym SO₂), ~1150 (sym SO₂) | ~1525 (asym NO₂), ~1350 (sym NO₂), ~1180 (asym SO₂), ~1170 (sym SO₂) |

Experimental Protocols

Synthesis of o-Nitrobenzenesulfonyl Chloride

This procedure is adapted from Organic Syntheses.

Materials:

-

di-o-nitrophenyl disulfide (200 g, 0.65 mol)

-

Concentrated hydrochloric acid (1 L)

-

Concentrated nitric acid (200 mL)

-

Chlorine gas

-

Glacial acetic acid (140 mL)

-

Concentrated ammonium hydroxide (10 mL)

-

Water

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine the di-o-nitrophenyl disulfide, concentrated hydrochloric acid, and concentrated nitric acid.

-

Warm the mixture to 70°C on a steam bath while passing a stream of chlorine gas through the solution.

-

Continue heating and passing chlorine for one hour after the disulfide has melted.

-

Decant the hot supernatant liquid from the molten sulfonyl chloride.

-

Wash the sulfonyl chloride with two 300-mL portions of warm water (70°C) and allow it to solidify.

-

Dissolve the crude product in 140 mL of glacial acetic acid at 50-60°C and filter by suction.

-

Chill the filtrate in cold water with vigorous stirring to crystallize the product.

-

Triturate the crystals with 1 L of cold water and decant. Repeat this process twice.

-

Add 1 L of cold water and 10 mL of concentrated ammonium hydroxide to the crystals with stirring.

-

Collect the crystals by suction filtration, wash with 200 mL of water, and air dry.

Expected Yield: 240 g (84%) of a light yellow product with a melting point of 64–65°C.[3]

Synthesis of m-Nitrobenzenesulfonyl Chloride

This procedure is based on a patented method.[1]

Materials:

-

Nitrobenzene (123.1 g, 1.0 mol)

-

Chlorosulfonic acid (521.0 g, 4.4 mol)

-

Thionyl chloride (110.0 g, 0.92 mol)

-

Ice-water

-

Sodium hydrogen carbonate solution

Procedure:

-

Heat chlorosulfonic acid to 112°C.

-

Add nitrobenzene dropwise over 4 hours while maintaining the temperature.

-

Stir the mixture at 112°C for an additional 4 hours.

-

Cool the reaction mixture to 70°C.

-

Add thionyl chloride dropwise over 2 hours.

-

Stir at 70°C until the evolution of gas ceases.

-

Cool the mixture and pour it into ice-water.

-

Filter the precipitated product and wash with water and sodium hydrogen carbonate solution.

Expected Yield: 213.5 g (96.3% based on dry content) of 3-nitrobenzenesulfonyl chloride.[1]

Synthesis of p-Nitrobenzenesulfonyl Chloride

This procedure is adapted from a patented industrial method.[2]

Materials:

-

4,4'-Dinitrodiphenyl disulfide (150 g)

-

Dichloroethane (300 g)

-

10% NaCl solution (600 g)

-

Chlorine gas (208 g)

-

30% NaOH solution (130 g)

-

Toluene (360 g)

-

DMF (4 g)

-

Thionyl chloride (128 g)

-

n-Hexane (600 g)

-

Ice-water

Procedure:

-

In a suitable reactor, combine the disulfide, dichloroethane, and 10% NaCl solution. Heat to 55-60°C.

-

Introduce chlorine gas over 6-7 hours, maintaining the temperature. Hold for 0.5 hours.

-

Cool to 30°C, separate the layers, and wash the organic phase to remove acid.

-

Add 30% NaOH solution, reflux for 1 hour, and then distill off the dichloroethane.

-

Filter the resulting aqueous solution of the sodium salt and add toluene. Dehydrate the mixture.

-

Cool to 40°C, add DMF, and then add thionyl chloride dropwise over ~2 hours at 30-40°C.

-

Stir for 3 hours.

-

Pour the reaction mixture into ice-water and stir for 15 minutes.

-

Separate the layers and distill the toluene from the organic layer under reduced pressure.

-

Add n-hexane to the residue to precipitate the product. Cool to 0-5°C and filter.

-

Dry the product under vacuum at 40-50°C.

Expected Yield: 203.6 g (91.16%) of 4-nitrobenzenesulfonyl chloride with a purity of 99.1%.[2]

Applications in Organic Synthesis and Drug Development

The Nosyl Group: A Versatile Protecting Group for Amines

o-Nitrobenzenesulfonyl chloride (nosyl chloride) is widely used to introduce the nosyl (Ns) protecting group onto primary and secondary amines. The resulting sulfonamides are stable to a wide range of reaction conditions, including strongly acidic media. The key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile cleavage under mild, neutral conditions. This deprotection is typically achieved using a thiol, such as thiophenol or mercaptoethanol, in the presence of a base.

The mechanism of deprotection proceeds through a Meisenheimer complex, an intermediate formed by the nucleophilic attack of the thiolate on the electron-deficient aromatic ring. This is followed by the collapse of the intermediate, leading to the release of the free amine and the formation of a diaryl sulfide.

This mild deprotection protocol has been famously exploited in the Fukuyama Amine Synthesis , a powerful method for the preparation of secondary amines.

Role in the Synthesis of Pharmaceuticals

Nitrophenyl-substituted sulfonyl chlorides are crucial building blocks in the synthesis of numerous pharmaceuticals. A prominent example is the use of p-nitrobenzenesulfonyl chloride in the synthesis of darunavir , a potent HIV protease inhibitor.

The broader class of sulfonamides, for which nitrophenyl-substituted sulfonyl chlorides are precursors, exhibit a wide range of biological activities.

-

Antibacterial Action: Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the bacterial metabolic pathway for DNA and RNA synthesis.

-

HIV Protease Inhibition: Darunavir, synthesized using a p-nitrophenylsulfonyl moiety, is a nonpeptidic inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions. Darunavir's high affinity and ability to inhibit drug-resistant protease variants are key to its clinical efficacy.[3][4]

-

Kinase Inhibition: The nitrophenyl motif is also being explored in the design of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The nitro group can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases, making nitro-substituted compounds promising scaffolds for the development of novel targeted therapies.

Visualizations

Experimental Workflows

Figure 1: General synthetic workflows for the preparation of nitrophenyl-substituted sulfonyl chlorides.

Signaling Pathway Inhibition

Figure 2: Simplified diagrams of the inhibitory mechanisms of sulfonamide antibiotics and darunavir.

From their early discovery in the late 19th century to their modern applications in complex organic synthesis and the development of life-saving drugs, nitrophenyl-substituted sulfonyl chlorides have proven to be a versatile and indispensable class of reagents. Their unique reactivity, conferred by the nitro group, allows for a wide range of chemical transformations that are crucial for both academic research and industrial applications. As our understanding of biological pathways deepens, the strategic incorporation of the nitrophenylsulfonyl moiety will undoubtedly continue to play a vital role in the design and synthesis of novel therapeutic agents.

References

Introduction to sulfonyl chlorides in organic chemistry

An In-depth Technical Guide to Sulfonyl Chlorides in Organic Chemistry

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. Their significance in organic chemistry is underscored by their versatile reactivity, primarily as electrophiles, which allows them to readily react with a wide array of nucleophiles. This reactivity makes them indispensable reagents in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds, many of which are found in pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of sulfonyl chlorides, with a focus on practical experimental methodologies and quantitative data relevant to researchers and professionals in drug development.

Core Properties and Reactivity

The chemical behavior of sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. This renders the sulfur atom susceptible to nucleophilic attack.

General Reactivity:

The fundamental reaction of sulfonyl chlorides involves the nucleophilic substitution of the chloride ion by a nucleophile (Nu⁻). This reaction typically proceeds via a nucleophilic addition-elimination mechanism.

Key Physicochemical Properties:

Sulfonyl chlorides are generally colorless liquids or low-melting solids with sharp, irritating odors. They are typically soluble in organic solvents but react with nucleophilic solvents like water and alcohols. Their stability can be influenced by the nature of the 'R' group; for instance, aromatic sulfonyl chlorides are generally more stable than their aliphatic counterparts.

Synthesis of Sulfonyl Chlorides

The preparation of sulfonyl chlorides can be achieved through several synthetic routes, with the choice of method often depending on the nature of the starting material.

1. From Sulfonic Acids (The Reed Process): A common laboratory and industrial method involves the chlorination of sulfonic acids or their salts using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

2. From Grignard Reagents: The reaction of a Grignard reagent with sulfuryl chloride (SO₂Cl₂) provides a direct route to sulfonyl chlorides.

3. From Arenes (Chlorosulfonation): Aromatic sulfonyl chlorides are frequently synthesized by the direct chlorosulfonation of arenes using chlorosulfonic acid (ClSO₃H).

Key Reactions and Applications

The utility of sulfonyl chlorides in organic synthesis is extensive. Their reactions with various nucleophiles lead to the formation of stable and often biologically active molecules.

Formation of Sulfonamides

Sulfonyl chlorides react readily with primary and secondary amines in the presence of a base to yield sulfonamides. This reaction is fundamental to the synthesis of sulfa drugs, a major class of antibiotics.

Experimental Protocol: Synthesis of N-benzyl-4-toluenesulfonamide

Materials:

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Benzylamine

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve tosyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzylamine (1.0 eq) dropwise, followed by the slow addition of pyridine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford the pure N-benzyl-4-toluenesulfonamide.

Formation of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols in the presence of a base, such as pyridine, yields sulfonate esters. Tosylates (derived from tosyl chloride) and mesylates (from mesyl chloride) are excellent leaving groups in nucleophilic substitution and elimination reactions, often used to activate alcohols.

Experimental Protocol: Synthesis of Propyl Tosylate

Materials:

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

1-Propanol

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine 1-propanol (1.0 eq) and pyridine (1.5 eq) in a flask and cool to 0 °C.

-

Add a solution of tosyl chloride (1.1 eq) in diethyl ether dropwise to the alcohol-pyridine mixture with stirring.

-

Maintain the temperature at 0 °C for 1 hour, then allow the mixture to stir at room temperature overnight.

-

Pour the reaction mixture into cold 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude propyl tosylate, which can be further purified by column chromatography if necessary.

Friedel-Crafts Sulfonylation

Aromatic sulfonyl chlorides can react with arenes in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form sulfones. This reaction is a variant of the classic Friedel-Crafts acylation.

Quantitative Data

The following tables summarize key quantitative data for commonly used sulfonyl chlorides and their derivatives.

Table 1: Physical and Spectroscopic Properties of Common Sulfonyl Chlorides

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | -32 | 161 | 3.4 (s, 3H) | 45.2 | 1370, 1175 (SO₂) |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 69-71 | 145 (15 mmHg) | 7.8 (d, 2H), 7.4 (d, 2H), 2.5 (s, 3H) | 145.2, 133.0, 129.8, 127.5, 21.7 | 1365, 1170 (SO₂) |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | 14.5 | 251-252 | 8.0-7.6 (m, 5H) | 139.5, 134.0, 129.3, 127.8 | 1375, 1180 (SO₂) |

Table 2: Comparative Reaction Yields for Sulfonamide Formation

| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |

| Tosyl chloride | Aniline | Pyridine | DCM | 5 | 92 |

| Mesyl chloride | Benzylamine | Triethylamine | THF | 3 | 95 |

| Benzenesulfonyl chloride | Piperidine | NaOH (aq) | Dioxane | 4 | 88 |

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate key processes involving sulfonyl chlorides.

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Caption: Experimental workflow for the synthesis of a sulfonamide.

Conclusion

Sulfonyl chlorides are powerful and versatile reagents in modern organic synthesis. Their predictable reactivity and the stability of their derivatives make them essential tools for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of their properties, synthetic routes, and reaction mechanisms, as provided in this guide, is crucial for their effective application in research and development.

An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, physicochemical properties, and key technical data for (3-Nitrophenyl)methanesulfonyl chloride, a reagent with applications in organic synthesis and pharmaceutical research. The information is compiled from safety data sheets and relevant chemical literature to ensure a thorough understanding for safe handling and effective use in a laboratory setting.

Chemical Identification and Properties

This compound is a nitro-substituted aromatic sulfonyl chloride. Such compounds are important intermediates in the synthesis of more complex molecules due to the reactivity of the sulfonyl chloride group.

| Property | Value | Reference |

| CAS Number | 58032-84-1 | [1] |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.65 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | IUYFKLDRPZLAQQ-UHFFFAOYSA-N | [2] |

| Purity | ≥95% | [2] |

Hazard Identification and GHS Classification

According to the Safety Data Sheet provided by Angene Chemical, this compound is classified as a hazardous substance.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from Angene Chemical Safety Data Sheet.[1]

GHS Pictograms:

Signal Word: Warning [1]

Safe Handling and Emergency Protocols

The following diagrams outline the mandatory workflow for handling this chemical and the appropriate response in case of accidental exposure.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial. The following protocols are based on standard first aid procedures for this type of chemical.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician. |

| Skin Contact | Wash off immediately with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Data sourced from Angene Chemical Safety Data Sheet.[1]

Reactivity and Synthetic Applications

Methanesulfonyl chlorides and their derivatives are versatile reagents in organic synthesis, primarily used to convert alcohols into good leaving groups (mesylates) for nucleophilic substitution reactions. They also react with amines to form stable sulfonamides, a functional group present in many pharmaceutical compounds.[3][4]

The core reactivity involves a nucleophile attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction typically proceeds via a concerted SN2-type mechanism at the sulfur center.[5][6]

Caption: Generalized reaction pathway for nucleophilic substitution at the sulfonyl center.

The nitro group on the phenyl ring acts as an electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride moiety. This electronic effect is a key consideration for scientists in designing synthetic pathways.

Example Experimental Protocol: Synthesis of a Sulfonyl Chloride

Reaction: Conversion of an S-alkyl isothiourea salt to the corresponding sulfonyl chloride via oxidative chlorination.[7]

Methodology:

-

Formation of Isothiourea Salt: An appropriate alkyl halide (e.g., 4-nitrobenzyl halide, 5 mmol) is refluxed with thiourea (5 mmol) in ethanol (5 mL) for 1 hour.

-

Isolation: After the reaction, the solvent is removed under vacuum. The resulting residue is washed with ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a solid. This intermediate is typically used without further purification.[7]

-

Reaction Setup: The S-alkyl isothiourea salt is transferred to a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, and placed in an ice bath. Water (0.45 mL) and acetonitrile (10 mL) are added to create a vigorously stirred mixture.[7]

-

Oxidative Chlorination: A solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile is added dropwise to the mixture. The internal temperature must be maintained between 0-20 °C during the addition.[7]

-

Workup: After stirring for an additional 30 minutes post-addition, the solvent is removed under vacuum. Ether (15 mL) is added to dissolve the residue.

-

Purification: The ether layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na₂SO₄). Concentration under vacuum yields the desired sulfonyl chloride product, which can be further purified by recrystallization.[7]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | 58032-84-1 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. (4-Nitrophenyl)methanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Hazards and Toxicity of (3-Nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. (3-Nitrophenyl)methanesulfonyl chloride is a hazardous chemical and should only be handled by trained personnel using appropriate personal protective equipment in a controlled laboratory setting. All safety precautions outlined in the relevant Safety Data Sheets (SDS) must be strictly followed.

Executive Summary

This compound is a reactive organic compound with significant potential hazards. While specific quantitative toxicological data for this exact compound is limited in publicly available literature, information from Safety Data Sheets (SDS) and data on structurally related compounds indicate that it should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature, potential for severe skin and eye damage, and respiratory irritation. This guide provides a comprehensive overview of the known hazards, inferred toxicological profile based on its chemical functionalities, and general experimental approaches for assessing its toxicity.

Hazard Identification and Classification

Based on available SDS and notifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

Note: Classifications for related compounds such as Methanesulfonyl chloride and 3-Nitrobenzenesulfonyl Chloride are more severe, including "Fatal if inhaled" and "Causes severe skin burns and eye damage"[2][3]. Given the structural similarities, a cautious approach is warranted.

Toxicological Data

Table 2: Summary of Toxicological Endpoints

| Toxicological Endpoint | Species | Route of Exposure | Results | Classification |

| Acute Toxicity | Data Not Available | Oral | Harmful if swallowed[1] | Category 4 |

| Data Not Available | Dermal | Data Not Available | Not Classified | |

| Data Not Available | Inhalation | May cause respiratory irritation[1] | Category 3 | |

| Skin Corrosion/Irritation | Data Not Available | Dermal | Causes skin irritation[1] | Category 2 |

| Serious Eye Damage/Irritation | Data Not Available | Ocular | Causes serious eye irritation[1] | Category 2A |

| Respiratory or Skin Sensitization | Data Not Available | Dermal | Data Not Available | Not Classified |

| Germ Cell Mutagenicity | Data Not Available | N/A | Data Not Available | Not Classified |

| Carcinogenicity | Data Not Available | N/A | Data Not Available | Not Classified |

| Reproductive Toxicity | Data Not Available | N/A | Data Not Available | Not Classified |

| Specific Target Organ Toxicity (Single Exposure) | Data Not Available | Inhalation | May cause respiratory irritation[1] | Category 3 |

| Specific Target Organ Toxicity (Repeated Exposure) | Data Not Available | N/A | Data Not Available | Not Classified |

| Aspiration Hazard | Data Not Available | N/A | Data Not Available | Not Classified |

Potential Mechanisms of Toxicity

The toxicity of this compound can be inferred from the reactivity of its two key functional groups: the sulfonyl chloride and the nitroaromatic ring.

Reactivity of the Sulfonyl Chloride Group

Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles. In a biological system, this reactivity can lead to the non-specific modification of biological macromolecules such as proteins and DNA. The sulfonyl chloride can react with amine, thiol, and hydroxyl groups present in amino acid residues of proteins, potentially leading to enzyme inhibition and disruption of cellular signaling.

Figure 1: Reaction of sulfonyl chloride with nucleophiles.

Metabolism of the Nitroaromatic Group

Nitroaromatic compounds can undergo metabolic reduction to form highly reactive intermediates. This reduction can occur via one-electron or two-electron pathways, primarily mediated by nitroreductase enzymes found in various tissues and gut microbiota. The reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is particularly reactive and can bind to macromolecules, leading to cellular damage and potentially mutagenicity. Furthermore, the one-electron reduction can lead to the formation of a nitro anion radical, which can participate in redox cycling with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress.

Figure 2: Metabolic activation of the nitroaromatic group.

Experimental Protocols for Hazard Assessment

While specific experimental protocols for this compound are not available, standard toxicological testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the hazards of chemical substances.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This in vitro test uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

Figure 3: Workflow for in vitro skin irritation testing.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD TG 492)

This in vitro method utilizes a three-dimensional human cornea-like epithelium model to evaluate the potential for a chemical to cause serious eye damage or eye irritation.

Figure 4: Workflow for in vitro eye irritation testing.

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If vapors or dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Conclusion

This compound is a chemical that requires careful handling due to its hazardous properties. While specific toxicological data is sparse, its chemical structure suggests a high potential for reactivity with biological systems, leading to irritation, and potentially more severe toxic effects. The sulfonyl chloride moiety can lead to covalent modification of macromolecules, while the nitroaromatic group can be metabolically activated to reactive intermediates that can cause cellular damage and oxidative stress. Researchers and drug development professionals must adhere to stringent safety protocols and consider the potential for toxicity in any application of this compound. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

Methodological & Application

Application Notes and Protocols: (3-Nitrophenyl)methanesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent for the protection of primary and secondary amines. The resulting sulfonamides are stable to a range of reaction conditions, making this protecting group suitable for multi-step synthetic campaigns. The presence of the nitro group offers potential for specific deprotection strategies, providing orthogonality to other common amine protecting groups. These application notes provide an overview of the use of this compound as a protecting group, including protocols for protection and deprotection, and a summary of relevant data.

Chemical Properties

-

Chemical Name: this compound

-

CAS Number: 58032-84-1

-

Molecular Formula: C₇H₆ClNO₄S

-

Molecular Weight: 235.64 g/mol

-

Appearance: Off-white to yellow solid

-

Purity: Typically ≥95%

Applications in Organic Synthesis

The (3-nitrophenyl)methanesulfonyl group is primarily employed to temporarily mask primary and secondary amines, preventing their reaction in subsequent synthetic steps. Sulfonamides are generally robust and can withstand various reaction conditions. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.

Data Presentation

Table 1: Representative Conditions for Amine Protection with this compound

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Primary Aliphatic Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | >90 (estimated) | Analogous to general sulfonylation |

| Secondary Aliphatic Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | >90 (estimated) | Analogous to general sulfonylation |

| Aniline | Pyridine | Dichloromethane (DCM) | rt | 12 | >85 (estimated) | Analogous to general sulfonylation |

Table 2: Potential Deprotection Methods for (3-Nitrophenyl)methanesulfonyl Amides

| Deprotection Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Comments | Reference |

| Thiophenol | Potassium Carbonate | DMF | rt | 12 - 24 | Analogous to nosyl group deprotection.[1] | [1] |

| 2-Mercaptoethanol | DBU | DMF | rt | 12 - 24 | Analogous to nosyl group deprotection. | [2] |

| 20% aq. NaOH | - | Methanol | 75 | 1.5 | Analogous to nitrobenzyl amide cleavage.[3] | [3] |

Note: These deprotection methods are based on analogous protecting groups and would require optimization for substrates protected with the (3-nitrophenyl)methanesulfonyl group.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes a general method for the formation of a (3-nitrophenyl)methanesulfonamide from a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-